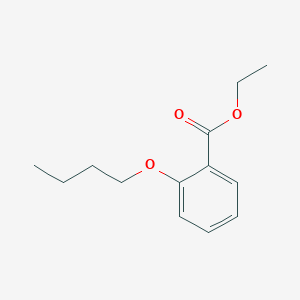

Ethyl 2-butoxybenzoate

Description

Historical Trajectories and Foundational Principles of Benzoate (B1203000) Ester Synthesis

The history of benzoates is intrinsically linked to the discovery and utilization of benzoic acid. Benzoic acid was first described in the 16th century, with early accounts by Nostradamus (1556), Alexius Pedemontanus (1560), and Blaise de Vigenère (1596). wikipedia.orgchemeurope.com For a considerable time, the primary source of benzoic acid was gum benzoin, a resin from which the acid was obtained through dry distillation. wikipedia.orgnewworldencyclopedia.org The first industrial synthesis of benzoic acid emerged around 1860 from coal tar derivatives. britannica.com A later industrial process involved the reaction of benzotrichloride (B165768) with calcium hydroxide (B78521), though this method produced chlorinated derivatives. chemeurope.comnewworldencyclopedia.org Today, the commercial production of benzoic acid is primarily achieved through the partial oxidation of toluene (B28343) with oxygen, a process catalyzed by cobalt or manganese salts. chemeurope.combritannica.com

The synthesis of esters, including benzoate esters, was significantly advanced by the work of Emil Fischer and Arthur Speier in 1895. wikipedia.orgsciencemadness.orgmdpi.com They developed a method known as Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. wikipedia.orgsciencemadness.orgmdpi.com This reaction is a reversible, acid-catalyzed nucleophilic acyl substitution. wikipedia.orgmasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the alcohol. wikipedia.orgyoutube.com A tetrahedral intermediate is formed, followed by the elimination of a water molecule to yield the ester. masterorganicchemistry.comorganic-chemistry.org

To drive the equilibrium towards the formation of the ester, excess alcohol can be used, or water can be removed as it is formed, for instance, through azeotropic distillation using a Dean-Stark apparatus. sciencemadness.orgorganic-chemistry.orguwlax.edu While the Fischer-Speier method is a cornerstone, other techniques for ester synthesis have been developed, including the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the Steglich esterification, and the reaction of alcohols with acid chlorides or anhydrides. organic-chemistry.org

Academic Significance of Ortho-Substituted Aromatic Esters in Contemporary Organic Chemistry

Ortho-substituted aromatic esters hold a special place in modern organic chemistry due to the unique electronic and steric effects imparted by the substituent at the position adjacent to the ester group. The presence of a group at the ortho position can significantly influence the reactivity of the aromatic ring and the ester functionality itself.

From the perspective of electrophilic aromatic substitution, the nature of the ortho substituent, along with the ester group, directs incoming electrophiles. The ester group itself is generally a deactivating, meta-directing group due to its electron-withdrawing nature. libretexts.org However, the interplay with an ortho substituent can lead to complex regiochemical outcomes. swarthmore.edumasterorganicchemistry.com For instance, an ortho-alkoxy group, which is an activating, ortho-para director, can compete with the meta-directing effect of the ester, influencing the position of further substitution. libretexts.org The steric hindrance from the ortho substituent can also play a crucial role in directing the approach of reagents. researchgate.net

Furthermore, ortho-substituted esters are valuable substrates in various synthetic transformations. The proximity of the ortho substituent can lead to intramolecular reactions, enabling the synthesis of complex cyclic structures. For example, the Baker–Venkataraman rearrangement involves an intramolecular nucleophilic acyl substitution of an ortho-acyloxy ketone to form a β-diketone. wikipedia.org The study of ortho-substituted systems provides deep insights into reaction mechanisms, including the role of neighboring group participation and through-space interactions. Recent research has even demonstrated an "ester dance," where an ester group can be translocated to an adjacent carbon on an aromatic ring under palladium catalysis, offering novel pathways to uncommon substitution patterns. nih.gov

Identification of Knowledge Gaps and Strategic Research Imperatives for Ethyl 2-Butoxybenzoate

A significant knowledge gap exists in the understanding of the specific influence of the 2-butoxy group on the chemical and physical properties of the ethyl benzoate scaffold. Research is needed to elucidate how the size and conformational flexibility of the butoxy group, compared to smaller alkoxy groups, affect the reactivity of the ester and the aromatic ring.

Strategic research imperatives for this compound should therefore focus on:

Systematic Synthesis and Optimization: A detailed study of its synthesis from 2-butoxybenzoic acid and ethanol (B145695), exploring various catalysts and reaction conditions to maximize yield and purity. Investigation into modern synthetic methods, such as microwave-assisted synthesis, could also be beneficial. uwlax.edu

Comprehensive Spectroscopic and Physicochemical Characterization: Thorough analysis using techniques such as NMR spectroscopy (¹H, ¹³C), mass spectrometry, and infrared spectroscopy to build a complete data profile. Measurement of physical properties like boiling point, refractive index, and density would also be valuable.

Exploration of Reactivity: Investigating the reactivity of this compound in key organic reactions, including hydrolysis, reduction, and electrophilic aromatic substitution, to understand the directing and steric effects of the 2-butoxy group.

Computational Modeling: Employing computational chemistry to model the conformational preferences and electronic properties of this compound, providing theoretical insights to complement experimental findings.

Addressing these research areas will not only fill the existing knowledge gap for this specific compound but also contribute to a broader understanding of the structure-property relationships in ortho-substituted aromatic esters.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-butoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-3-5-10-16-12-9-7-6-8-11(12)13(14)15-4-2/h6-9H,3-5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSCQUUWETLEULM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 2 Butoxybenzoate

Catalytic Esterification Routes from 2-Butoxybenzoic Acid and its Precursors

The final step in the synthesis of ethyl 2-butoxybenzoate is typically the esterification of its precursor, 2-butoxybenzoic acid, with ethanol (B145695). This transformation, known as Fischer-Speier esterification, is an acid-catalyzed equilibrium reaction. masterorganicchemistry.com Modern synthetic chemistry has evolved beyond traditional methods to include a range of catalysts and conditions that enhance reaction rates, yields, and environmental compatibility.

Homogeneous and Heterogeneous Catalysis in Ester Bond Formation

The formation of the ester linkage between 2-butoxybenzoic acid and ethanol is critically dependent on catalysis to proceed at a practical rate. Both homogeneous and heterogeneous catalysts are employed for this purpose.

Homogeneous Catalysis: Traditional and widely used homogeneous catalysts are strong mineral acids such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com These catalysts operate in the same phase as the reactants, typically an excess of the alcohol reactant which also serves as the solvent. The acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by ethanol. jove.com A process for a similar compound, 2-butoxy-ethyl benzoate (B1203000), utilizes sulfuric acid to catalyze the reaction between benzoic acid and 2-butoxyethanol. youtube.com

Heterogeneous Catalysis: To overcome the separation and corrosion issues associated with mineral acids, solid acid catalysts have been developed. These heterogeneous catalysts are insoluble in the reaction medium, allowing for easy removal by filtration and potential for recycling. Examples include:

Ion-Exchange Resins: Strong acidic resins like Amberlyst and DOWEX have demonstrated high efficacy in esterification reactions. Studies on the esterification of butyric acid with 1-butanol (B46404) using DOWEX 50WX8-400 and Amberlyst 70 showed conversions and selectivities exceeding 90%.

Magnetic Nanoparticles: Recent innovations include magnetic-responsive solid acid catalysts. For instance, magnetic nanoparticles coated with acidic ionic liquids have been used for the esterification of palmitic acid, achieving high conversion rates and allowing for magnetic separation of the catalyst for reuse. nih.gov

The table below summarizes the performance of various catalytic systems in analogous esterification reactions.

| Catalyst Type | Catalyst Example | Substrates | Conversion/Yield | Reference |

| Homogeneous | Sulfuric Acid (H₂SO₄) | Benzoic Acid + Ethanol | High (General) | masterorganicchemistry.com |

| Heterogeneous | DOWEX 50WX8-400 | Butyric Acid + 1-Butanol | >90% | |

| Heterogeneous | Fe₃O₄@SiO₂-P([VLIM]PW) | Palmitic Acid + Methanol | 92% | nih.gov |

This table is generated based on data from analogous esterification reactions to illustrate catalyst efficacy.

Solvent-Free and Environmentally Benign Reaction Conditions

Modern synthetic protocols increasingly prioritize "green" chemistry principles, aiming to reduce waste and avoid hazardous substances. In the context of this compound synthesis, this translates to using recyclable catalysts and minimizing solvent use.

The use of heterogeneous catalysts like ion-exchange resins or functionalized nanoparticles is inherently more environmentally friendly as it simplifies product purification and allows for catalyst recycling, reducing chemical waste. nih.gov Furthermore, in Fischer esterification, using a large excess of one of the reactants (typically the alcohol, ethanol in this case) allows it to serve as both a reactant and the solvent, eliminating the need for an additional solvent. masterorganicchemistry.com To drive the reaction to completion, the water formed as a byproduct must be removed, often through azeotropic distillation using a Dean-Stark apparatus.

Mechanistic Insights into Esterification Catalysis

The mechanism of acid-catalyzed esterification is a well-established, multi-step process. researchgate.net

Protonation: The catalyst (H⁺) protonates the carbonyl oxygen of 2-butoxybenzoic acid. This step increases the electrophilic character of the carbonyl carbon. libretexts.org

Nucleophilic Attack: An ethanol molecule, acting as a nucleophile, attacks the protonated carbonyl carbon. This forms a tetrahedral intermediate, often referred to as an oxonium ion. masterorganicchemistry.comjove.com

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups of the tetrahedral intermediate. This converts a hydroxyl group into a good leaving group (H₂O). masterorganicchemistry.com

Elimination: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water. libretexts.org

Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final product, this compound. masterorganicchemistry.com

In heterogeneous catalysis, the reaction follows a similar pathway. The solid acid catalyst provides protonic sites on its surface that protonate the carboxylic acid, initiating the catalytic cycle. researchgate.net The reaction then proceeds on the catalyst surface.

Targeted Functionalization Strategies for the Butoxy Moiety

The creation of the butoxy group at the ortho position to the carboxylate is a critical step in forming the precursor, 2-butoxybenzoic acid. This is typically achieved through the alkylation of salicylic (B10762653) acid (2-hydroxybenzoic acid).

Alkylation Approaches for the Ether Linkage

The most common and effective method for forming the aryl ether linkage in 2-butoxybenzoic acid is the Williamson Ether Synthesis . masterorganicchemistry.combyjus.com This reaction is a classic nucleophilic substitution (SN2) reaction. byjus.com

The general procedure involves two main steps:

Deprotonation: The phenolic hydroxyl group of salicylic acid is deprotonated using a suitable base, such as sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH), to form a sodium or potassium phenoxide. jk-sci.com This phenoxide ion is a potent nucleophile.

Nucleophilic Substitution: The resulting phenoxide then reacts with a primary alkyl halide, such as 1-bromobutane (B133212) or 1-iodobutane. The nucleophilic oxygen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming the C-O ether bond. youtube.combyjus.com

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724), which facilitates the SN2 mechanism. jk-sci.com

Investigation of Selective Alkylation Pathways and Regioselectivity

A key challenge in the synthesis of 2-butoxybenzoic acid from salicylic acid is achieving regioselectivity. Salicylic acid possesses two acidic protons: one on the carboxylic acid group (-COOH) and one on the phenolic hydroxyl group (-OH). Alkylation must occur exclusively at the phenolic oxygen (O-alkylation) and not at the carboxylic oxygen or the aromatic ring (C-alkylation).

The Williamson ether synthesis provides excellent regioselectivity due to the differential reactivity of the functional groups:

Acidity and Nucleophilicity: The carboxylic acid proton is the most acidic and is deprotonated first by the base to form a carboxylate anion (-COO⁻). The carboxylate is a very poor nucleophile due to the delocalization of the negative charge between the two oxygen atoms.

Phenoxide Formation: A second equivalent of base, or a sufficiently strong base, deprotonates the less acidic phenolic hydroxyl group to form the phenoxide. The phenoxide is an excellent nucleophile. wvu.edu

Selective Reaction: When the alkyl halide is introduced, the highly nucleophilic phenoxide readily attacks it via an SN2 pathway to form the ether. The unreactive carboxylate does not compete in this reaction, ensuring that alkylation occurs selectively on the desired oxygen atom. wvu.edu

By carefully controlling the stoichiometry of the base and the reaction conditions, the synthesis can be directed almost exclusively toward the desired 2-butoxybenzoic acid product, which is then esterified to yield this compound.

Multi-Component and Cascade Reaction Design for Complex Synthesis of this compound Derivatives

The synthesis of complex derivatives of this compound can be streamlined through the application of multi-component reactions (MCRs) and cascade reactions. These approaches offer significant advantages over traditional linear syntheses by combining multiple reaction steps into a single operation, thereby reducing waste, saving time, and minimizing the use of reagents and solvents.

Multi-component reactions involve the combination of three or more starting materials in a single pot to form a final product that incorporates portions of all the initial reactants. For the synthesis of intricate this compound derivatives, a hypothetical MCR could be designed to introduce additional functional groups onto the aromatic ring or the butoxy chain. For instance, a Passerini or Ugi reaction could be adapted to incorporate amide or other functionalities, leading to novel molecular scaffolds.

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one reaction becomes the substrate for the next. This approach avoids the need for isolation and purification of intermediates. In the context of this compound derivatives, a cascade sequence could be initiated by a key bond-forming event, followed by a series of cyclizations or rearrangements to build complex polycyclic structures. Research into the synthesis of other heterocyclic compounds, such as thiazole (B1198619) derivatives, has highlighted the power of domino and cascade strategies in constructing complex molecular architectures efficiently. nih.gov

The development of such complex synthetic routes often relies on the careful selection of catalysts and reaction conditions to ensure the desired reaction pathway is favored. While specific examples for this compound are not extensively documented in publicly available literature, the principles from other areas of organic synthesis provide a clear framework for future research and development. nih.govnih.gov

Optimization of Reaction Parameters for Enhanced Yield and Atom Economy

The optimization of reaction parameters is a critical aspect of modern chemical synthesis, aiming to maximize product yield and minimize waste, a concept central to the principles of green chemistry. rsc.org This is particularly relevant for the industrial-scale production of compounds like this compound. Key parameters that are often optimized include temperature, reaction time, catalyst loading, and the nature of the solvent.

Methodologies such as factorial design of experiments and Bayesian optimization are increasingly being employed to systematically explore the reaction space and identify optimal conditions with a minimal number of experiments. rsc.orgucla.edu These statistical and machine learning-based approaches can uncover complex interactions between different parameters that might be missed by traditional one-variable-at-a-time optimization. ucla.educhemrxiv.org

For the synthesis of benzoate derivatives, the choice of solvent and catalyst is paramount. google.com For instance, the esterification of a substituted benzoic acid can be influenced by the alcohol used and the type of acid catalyst. researchgate.net The following tables illustrate hypothetical optimization studies for the synthesis of this compound, drawing on principles from documented optimization of other esterification reactions.

Table 1: Optimization of Reaction Temperature and Time

| Entry | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 80 | 12 | 65 |

| 2 | 100 | 12 | 78 |

| 3 | 120 | 12 | 85 |

| 4 | 120 | 8 | 82 |

| 5 | 120 | 16 | 85 |

| 6 | 140 | 12 | 84 |

This interactive table demonstrates a hypothetical optimization where 120°C for 12 hours provides the highest yield. Further increasing the temperature does not improve the yield, and shorter reaction times lead to incomplete conversion.

Table 2: Screening of Solvents and Catalysts

| Entry | Solvent | Catalyst | Catalyst Loading (mol%) | Yield (%) |

| 1 | Toluene (B28343) | H₂SO₄ | 2 | 75 |

| 2 | Dichloroethane | H₂SO₄ | 2 | 78 |

| 3 | Acetonitrile | H₂SO₄ | 2 | 72 |

| 4 | Toluene | p-TSA | 2 | 81 |

| 5 | Toluene | Sc(OTf)₃ | 1 | 88 |

| 6 | Toluene | Sc(OTf)₃ | 0.5 | 86 |

This interactive table showcases a hypothetical screening process. It indicates that Toluene is a suitable solvent and that a Lewis acid catalyst like Scandium triflate (Sc(OTf)₃) at a low loading of 1 mol% can significantly enhance the yield compared to traditional acid catalysts.

Elucidation of Reaction Mechanisms and Reactivity Profiles of Ethyl 2 Butoxybenzoate

Detailed Mechanistic Studies of Ester Hydrolysis and Transesterification Kinetics

The hydrolysis of esters is a fundamental reaction in organic chemistry, and ethyl 2-butoxybenzoate is no exception. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. libretexts.org The subsequent steps involve the formation of a tetrahedral intermediate, followed by proton transfer and the elimination of ethanol (B145695) to yield 2-butoxybenzoic acid. libretexts.org This entire process is reversible, and to drive the reaction towards the products, a large excess of water is often employed. libretexts.org

The general mechanism for acid-catalyzed ester hydrolysis is as follows:

Protonation of the carbonyl oxygen. libretexts.org

Nucleophilic attack by water on the carbonyl carbon. libretexts.org

Proton transfer from the attacking water molecule to the ethoxy group.

Elimination of ethanol as the leaving group.

Deprotonation of the carbonyl oxygen to regenerate the acid catalyst and form the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of this compound is an irreversible process known as saponification. masterorganicchemistry.com The reaction begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.combyjus.com This intermediate then collapses, expelling the ethoxide ion as the leaving group and forming 2-butoxybenzoic acid. byjus.com The ethoxide ion subsequently deprotonates the carboxylic acid in a rapid acid-base reaction, forming the carboxylate salt and ethanol. masterorganicchemistry.com This final deprotonation step is what renders the reaction irreversible. chemistrysteps.com

Transesterification:

Transesterification is the process of converting one ester into another by reacting it with an alcohol. youtube.com In the case of this compound, this can be achieved by reacting it with a different alcohol in the presence of an acid or base catalyst. The mechanism is analogous to hydrolysis, with the alcohol acting as the nucleophile instead of water. The reaction is typically reversible, and an excess of the reactant alcohol is used to shift the equilibrium towards the desired product. youtube.com Kinetic studies on the transesterification of soybean oil have shown that the reaction often follows pseudo-first-order kinetics. mdpi.com

Table 1: Comparison of Hydrolysis and Transesterification of this compound

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) | Transesterification |

|---|---|---|---|

| Catalyst | Acid (e.g., H₂SO₄, HCl) libretexts.org | Base (e.g., NaOH, KOH) masterorganicchemistry.com | Acid or Base youtube.com |

| Nucleophile | Water libretexts.org | Hydroxide ion (OH⁻) byjus.com | Alcohol (R'OH) youtube.com |

| Reversibility | Reversible libretexts.org | Irreversible chemistrysteps.com | Reversible youtube.com |

| Key Intermediate | Protonated ester, Tetrahedral intermediate libretexts.org | Tetrahedral intermediate byjus.com | Tetrahedral intermediate youtube.com |

| Final Product (initial) | 2-Butoxybenzoic acid and Ethanol libretexts.org | Sodium 2-butoxybenzoate and Ethanol masterorganicchemistry.com | New ester (2-butoxybenzoyl-OR') and Ethanol youtube.com |

Investigation of Electrophilic Aromatic Substitution Pathways on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces a hydrogen atom on an aromatic ring. lumenlearning.com The reactivity of the benzene ring in this compound towards EAS is influenced by the two substituents: the butoxy group (-OBu) and the ethyl carboxylate group (-COOEt).

The butoxy group is an ortho-, para-directing activator. The oxygen atom's lone pairs can be donated to the ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. Conversely, the ethyl carboxylate group is a meta-directing deactivator. The carbonyl group is electron-withdrawing, pulling electron density out of the ring and deactivating it towards electrophilic attack, with the deactivation being most pronounced at the ortho and para positions.

Given these competing effects, the position of electrophilic attack on the benzene ring of this compound will depend on the specific reaction conditions and the nature of the electrophile. In general, the activating effect of the butoxy group is stronger than the deactivating effect of the ester group. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the butoxy group.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. lumenlearning.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst. lumenlearning.comyoutube.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. lumenlearning.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. masterorganicchemistry.com

The general mechanism for electrophilic aromatic substitution involves two main steps:

The aromatic ring acts as a nucleophile and attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. This is the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com

A base removes a proton from the carbon atom that bears the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Nucleophilic Attack and Addition Reactions at the Carbonyl Center

The carbonyl carbon of the ester group in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. masterorganicchemistry.com This makes it a target for nucleophilic attack. These reactions typically proceed via a nucleophilic acyl substitution mechanism, which involves the formation of a tetrahedral intermediate. youtube.com

A variety of nucleophiles can react at the carbonyl center:

Hydroxide ions and alkoxides: As seen in hydrolysis and transesterification, these strong nucleophiles readily attack the carbonyl carbon. masterorganicchemistry.comyoutube.com

Grignard reagents (R-MgX) and organolithium reagents (R-Li): These powerful nucleophiles add to the carbonyl group. The initial reaction forms a ketone, which then reacts with a second equivalent of the organometallic reagent to produce a tertiary alcohol after an acidic workup.

Hydride reagents (e.g., LiAlH₄, NaBH₄): Reduction of the ester group with a strong reducing agent like lithium aluminum hydride will yield the corresponding primary alcohol, 2-butoxybenzyl alcohol.

Amines: Reaction with amines can lead to the formation of amides, although this reaction is generally less favorable with esters than with more reactive acylating agents like acid chlorides.

The general mechanism for nucleophilic acyl substitution is:

Nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate. youtube.com

Elimination of the leaving group (in this case, the ethoxide ion) to reform the carbonyl double bond. youtube.com

Role of this compound as a Precursor or Leaving Group in Complex Organic Transformations

This compound's structure makes it a useful precursor in more complex organic syntheses. The ester and ether functionalities can be manipulated to build more intricate molecules. For example, the ester group can be converted into a variety of other functional groups, as discussed in the previous section.

The butoxy group can also participate in reactions. For instance, under certain conditions, the butoxy group could be cleaved to reveal a phenol (B47542), which can then undergo further transformations.

While the entire this compound molecule is not typically considered a "leaving group" in the traditional sense, the ethoxy group (-OEt) of the ester is an effective leaving group in nucleophilic acyl substitution reactions. byjus.com

Transformations Involving the Ether Linkage and its Impact on Aromatic Reactivity

The ether linkage in this compound is generally stable to many chemical reagents. wikipedia.org However, it can be cleaved under harsh conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com The cleavage of aryl alkyl ethers, such as this one, will always yield a phenol (2-hydroxybenzoic acid derivative in this case) and an alkyl halide (butyl iodide or bromide). libretexts.org This is because the carbon-oxygen bond of the aromatic ring has partial double bond character and is stronger than the alkyl-oxygen bond. Nucleophilic attack by the halide ion occurs at the less hindered alkyl carbon. libretexts.org

The mechanism of ether cleavage can proceed via either an SN1 or SN2 pathway, depending on the structure of the alkyl group. wikipedia.org For a primary alkyl group like butyl, the reaction will proceed via an SN2 mechanism. masterorganicchemistry.com

The presence of the butoxy group has a significant impact on the reactivity of the aromatic ring. As an electron-donating group, it activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. This activating effect can be harnessed to selectively introduce substituents onto the benzene ring.

Table 2: Summary of Functional Group Transformations of this compound

| Functional Group | Reaction Type | Reagents | Product Functional Group |

|---|---|---|---|

| Ester | Hydrolysis (Acid) | H₃O⁺ | Carboxylic Acid |

| Ester | Hydrolysis (Base) | NaOH, H₂O | Carboxylate Salt |

| Ester | Transesterification | R'OH, H⁺ or RO⁻ | New Ester |

| Ester | Reduction | LiAlH₄, then H₃O⁺ | Primary Alcohol |

| Ester | Grignard Reaction | 2 eq. RMgX, then H₃O⁺ | Tertiary Alcohol |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitroarene |

| Aromatic Ring | Halogenation | Br₂, FeBr₃ | Aryl Halide |

| Ether | Cleavage | HBr or HI | Phenol and Alkyl Halide |

Computational Chemistry and Theoretical Modeling of Ethyl 2 Butoxybenzoate

Density Functional Theory (DFT) Studies on Electronic Structure and Ground State Geometries

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For ethyl 2-butoxybenzoate, DFT calculations can elucidate the distribution of electron density and determine the most stable three-dimensional arrangement of its atoms, known as the ground state geometry.

Theoretical investigations on similar molecules, such as N-[2-(diethylamino) ethyl]-2-methoxy-5-methylsulfonyl benzamide, have utilized DFT methods like B3LYP with basis sets such as 6–311++G (d,p) to analyze their stable structures. nih.gov For this compound, such studies would reveal the influence of the electron-donating butoxy group and the electron-withdrawing ethyl ester group on the aromatic ring. The butoxy group, an ortho-para director, would increase electron density at the ortho and para positions of the benzene (B151609) ring, while the meta-directing ester group would withdraw electron density. This interplay of electronic effects governs the molecule's reactivity and intermolecular interactions.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide further details on charge distribution and intramolecular interactions. researchgate.net For instance, the analysis of interactions like the delocalization of lone pairs of electrons from the oxygen atoms of the ether and ester groups into the aromatic system can help in understanding the molecule's electronic stabilization. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value (Angstroms/Degrees) | Description |

| C=O Bond Length | ~1.21 Å | Typical double bond character of a carbonyl group in an ester. |

| C-O (Ester) Bond Length | ~1.34 Å | Single bond with some double bond character due to resonance. |

| C-O (Ether) Bond Length | ~1.37 Å | Typical C-O single bond in an aryl ether. |

| O-C-C (Butoxy) Bond Angle | ~109.5° | Tetrahedral geometry around the sp3 hybridized carbon atoms. |

| Dihedral Angle (Ring-Ester) | Variable | The rotational orientation of the ester group relative to the benzene ring. |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar functional groups as predicted by DFT calculations. Actual values would be obtained from specific DFT studies on this compound.

Conformational Landscape Analysis and Molecular Dynamics Simulations

The flexibility of the butoxy and ethyl groups in this compound allows it to adopt multiple spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them.

The conformational landscape of flexible molecules can be explored using computational methods. ethz.chnih.gov For this compound, key dihedral angles that define its conformation include the rotation around the C(aromatic)-O(ether) bond and the O(ether)-C(butyl) bond of the butoxy group, as well as the C(aromatic)-C(carbonyl) and O(ester)-C(ethyl) bonds of the ester group. A Potential Energy Surface (PES) scan, where the energy of the molecule is calculated at systematic increments of a chosen dihedral angle, can identify the energy minima corresponding to stable conformers. nih.gov

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the conformational behavior of this compound. nih.gov By simulating the motion of the atoms over time, MD can explore the accessible conformational space and determine the relative populations of different conformers at a given temperature. This is particularly important for understanding how the molecule behaves in different environments, such as in various solvents.

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, IR Vibrational Frequencies) for Mechanistic Elucidation

Computational methods can predict spectroscopic data, which is invaluable for confirming the structure of a molecule and for elucidating reaction mechanisms.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. researchgate.net By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared with experimental spectra to confirm structural assignments. For this compound, these calculations would predict the chemical shifts for the aromatic protons, the methylene (B1212753) and methyl protons of the butoxy and ethyl groups, and all the carbon atoms in the molecule.

IR Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an infrared (IR) spectrum. mdpi.com These calculations can help in the assignment of experimental IR spectra. For this compound, characteristic vibrational modes would include the C=O stretching of the ester group (typically around 1720 cm⁻¹), C-O stretching of the ether and ester groups, and various C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Feature | Corresponding Functional Group |

| ¹H NMR | δ 6.8-7.8 ppm | Aromatic Protons |

| ¹H NMR | δ 4.1-4.4 ppm | -OCH₂- (Butoxy) |

| ¹H NMR | δ 4.3-4.6 ppm | -OCH₂- (Ethyl Ester) |

| ¹³C NMR | δ ~166 ppm | Carbonyl Carbon (C=O) |

| IR | ~1720 cm⁻¹ | C=O Stretch |

| IR | ~1250 cm⁻¹ | C-O Stretch (Aromatic Ether) |

Note: This table presents hypothetical data based on typical values for the respective functional groups. Precise values would be the result of specific computational studies.

Transition State Characterization and Reaction Pathway Elucidation for Key Transformations

A key application of computational chemistry is the study of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy structures that connect reactants and products.

Solvation Effects on Reactivity and Conformation through Advanced Solvation Models

The properties and behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. Advanced solvation models are used in computational chemistry to account for these effects. wikipedia.orgfrontiersin.org

There are two main types of solvation models:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. wikipedia.org This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute's conformation and reactivity.

Explicit Solvation Models: In these models, individual solvent molecules are included in the simulation. nih.govaip.org This allows for the study of specific solute-solvent interactions, such as hydrogen bonding. While more computationally demanding, explicit models can provide a more detailed and accurate description of the local solvent environment.

For this compound, solvation models would be crucial for accurately predicting its conformational preferences in different solvents and for studying the mechanism of solvent-dependent reactions like hydrolysis.

Quantitative Structure-Activity Relationships (QSAR) in Non-Biological Contexts

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity or property. wikipedia.orgresearchgate.net While often used in drug design, QSAR can also be applied in non-biological contexts to predict physicochemical properties.

In a non-biological QSAR study of this compound and related compounds, one could aim to predict a property such as its retention time in a chromatographic system or its solubility in a particular solvent. The first step would be to calculate a set of molecular descriptors for each compound in the series. These descriptors are numerical values that encode different aspects of the molecular structure, such as its size, shape, and electronic properties. These can be derived from DFT calculations. Subsequently, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a mathematical equation that relates the descriptors to the property of interest. acs.orgnih.gov Such a model could then be used to predict the property for new, unsynthesized compounds.

Advanced Analytical Techniques for Mechanistic and Structural Investigations of Ethyl 2 Butoxybenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic and Stereochemical Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of ethyl 2-butoxybenzoate. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecule's electronic environment and connectivity.

In ¹H NMR spectroscopy, the distinct chemical environments of the protons in the ethyl and butoxy groups, as well as the aromatic ring, give rise to a characteristic pattern of signals. The protons of the ethyl group's methyl (CH₃) typically appear as a triplet, while the methylene (B1212753) (CH₂) protons present as a quartet due to spin-spin coupling. Similarly, the butoxy chain protons produce a series of multiplets. The protons on the aromatic ring exhibit complex splitting patterns in the downfield region of the spectrum, consistent with their varied electronic environments.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule, from the aliphatic carbons of the ester and ether chains to the distinct carbons of the benzene (B151609) ring and the carbonyl carbon of the ester group. Advanced NMR techniques like COSY (Correlation Spectroscopy) can establish proton-proton coupling relationships, while HETCOR (Heteronuclear Correlation) experiments map the direct connections between protons and the carbons they are attached to. allfordrugs.comblogspot.com These multidimensional techniques are invaluable for confirming the precise assignment of all signals and elucidating the complete bonding framework of the molecule.

While this compound itself is achiral, NMR is crucial for studying the stereochemistry of chiral analogues. For instance, if a chiral center were introduced into the butoxy group, diastereotopic protons would exhibit different chemical shifts, and their analysis by high-field NMR would be essential for stereochemical assignment.

| Group | Atom | ¹H NMR Shift (ppm) | Multiplicity | ¹³C NMR Shift (ppm) |

|---|---|---|---|---|

| Ethyl Ester | -O-CH₂-CH₃ | ~4.3 | Quartet (q) | ~60-61 |

| -O-CH₂-CH₃ | ~1.4 | Triplet (t) | ~14 | |

| Butoxy Chain | -O-CH₂- | ~4.0 | Triplet (t) | ~68 |

| -O-CH₂-CH₂- | ~1.8 | Multiplet (m) | ~31 | |

| -CH₂-CH₂-CH₃ | ~1.5 | Multiplet (m) | ~19 | |

| -CH₂-CH₂-CH₃ | ~0.9 | Triplet (t) | ~13-14 | |

| Aromatic Ring & Carbonyl | Ar-H (various) | ~6.9-7.8 | Multiplets (m) | ~113-133 |

| Ar-C-O- | - | - | ~158 | |

| Ar-C-C=O | - | - | ~120 | |

| -C=O | - | - | ~166 |

Hyphenated Chromatography-Mass Spectrometry (GC-MS, LC-MS) for Reaction Mixture Profiling and Byproduct Identification

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are essential for analyzing complex mixtures containing this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for identifying the target compound and any impurities or byproducts from its synthesis. uu.nl

In a typical GC-MS analysis, the components of a reaction mixture are separated based on their volatility and interaction with the GC column. As each compound, including this compound, elutes from the column, it enters the mass spectrometer, where it is ionized. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the compound's molecular weight, as well as a series of fragment ions. The fragmentation pattern is a reproducible fingerprint that aids in structural confirmation. For esters like this compound, common fragmentation pathways include the loss of the alkoxy group (-OC₄H₉) or the ethoxy group (-OC₂H₅). pharmacy180.comlibretexts.org

LC-MS is employed for less volatile or thermally sensitive compounds. It is invaluable for monitoring the progress of a synthesis reaction, allowing for the identification of starting materials (e.g., 2-butoxybenzoic acid and ethanol), the main product (this compound), and potential byproducts, such as products of side reactions or unreacted intermediates. rsc.org The high sensitivity and specificity of LC-MS make it a method of choice for trace analysis in pharmaceutical and fine chemical applications. uu.nl

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 222 | [C₁₃H₁₈O₃]⁺ | Molecular Ion (M⁺) |

| 177 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical |

| 149 | [M - OC₄H₉]⁺ | Loss of the butoxy radical |

| 121 | [C₇H₅O₂]⁺ | Fragment corresponding to the benzoyl moiety after rearrangement |

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for In Situ Reaction Monitoring

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups within a molecule. For this compound, these methods can confirm the presence of the key ester and ether functionalities.

The FT-IR spectrum of this compound is dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically appearing around 1720-1740 cm⁻¹. Other significant peaks include C-O stretching vibrations for both the ester and ether linkages in the 1100-1300 cm⁻¹ region, C-H stretching from the aliphatic chains just below 3000 cm⁻¹, and absorptions corresponding to the aromatic ring. scholarsresearchlibrary.com

A significant application of these techniques, particularly FT-IR, is for in situ reaction monitoring. mt.comresearchgate.net By inserting a probe directly into the reaction vessel, chemists can track the progress of the esterification of 2-butoxybenzoic acid with ethanol (B145695) in real-time. researchgate.netmt.com This is achieved by monitoring the decrease in the broad O-H stretch of the starting carboxylic acid and the simultaneous increase in the intensity of the characteristic ester carbonyl peak of the product. youtube.com This real-time data allows for the precise determination of reaction kinetics, endpoints, and the influence of variables like temperature and catalysts. mt.com

Raman spectroscopy provides complementary information and is particularly useful for monitoring reactions in aqueous media. nih.gov

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~2870-2960 | Aliphatic C-H | Stretching |

| ~1725 | Ester C=O | Stretching |

| ~1600, ~1480 | Aromatic C=C | Stretching |

| ~1250 | Aryl-O (Ether) | Asymmetric Stretching |

| ~1130 | Ester C-O | Stretching |

X-ray Crystallography for Solid-State Structural Elucidation of Crystalline Forms or Intermediates

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. While this compound is a liquid at room temperature, this technique would be indispensable for elucidating the solid-state structure of any crystalline derivatives, polymorphs (if they exist at lower temperatures), or crystalline reaction intermediates encountered during its synthesis. nih.gov

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment in Chiral Analogues

This compound is an achiral molecule and therefore does not exhibit a response in chiroptical spectroscopy. However, these techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), would be critical for the stereochemical analysis of its chiral analogues.

If, for example, the butoxy group were replaced with a chiral group, such as a (S)- or (R)-2-butoxy group, the resulting molecule would be chiral. ECD, which measures the differential absorption of left and right circularly polarized light in the UV-Vis region, could be used to assign the absolute configuration of the stereocenter. The experimental ECD spectrum would be compared to a spectrum predicted by quantum-chemical calculations for a known configuration. A match between the experimental and calculated spectra would allow for an unambiguous assignment of the molecule's absolute stereochemistry.

Similarly, VCD measures the differential absorption of circularly polarized light in the infrared region, providing stereochemical information related to the molecule's vibrational modes. These chiroptical techniques are exceptionally sensitive to molecular shape and are vital tools in asymmetric synthesis and the characterization of chiral molecules. nih.gov

Integration of Ethyl 2 Butoxybenzoate in Advanced Chemical Technologies and Materials Science

Precursor Role in Polymer and Copolymer Synthesis for Specialty Materials

No information was found regarding the use of Ethyl 2-butoxybenzoate as a monomer or precursor in the synthesis of polymers or copolymers for specialty materials.

Applications in Catalyst Design and Ligand Development for Organometallic Chemistry

There is no available research to suggest that this compound is utilized in the design of catalysts or as a ligand in organometallic chemistry.

Functionalization for Surface Modification and Interface Science

No evidence was found to support the use of this compound for the functionalization of surfaces or in the field of interface science.

Role in Supramolecular Assembly and Self-Assembled Systems

There are no documented instances of this compound playing a role in supramolecular assembly or the formation of self-assembled systems.

Green Chemistry Principles and Sustainable Aspects of Ethyl 2 Butoxybenzoate Research

Design of Environmentally Benign Synthetic Routes and Solvent Systems

The traditional synthesis of esters, including ethyl 2-butoxybenzoate, often involves Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comchemguide.co.uk A known process for a structurally similar compound, 2-butoxy-ethyl benzoate (B1203000), involves the reaction of benzoic acid and 2-butoxy-ethanol with sulfuric acid as the catalyst. google.com While effective, this method presents environmental and safety concerns due to the corrosive nature of the catalyst and the potential for waste generation.

In line with green chemistry principles, research is moving towards more benign synthetic strategies. One approach is the use of solid acid catalysts, which are more easily separated from the reaction mixture and can often be reused, reducing waste. For the synthesis of benzoates, catalysts like tin(II) compounds have also been explored, which can be separated by filtration without a basic workup. google.com

A key aspect of green synthesis is the choice of solvent. Traditional organic solvents are often volatile, flammable, and toxic. The development of "green solvents" is a major focus of sustainable chemistry. pbworks.com For esterification reactions, the use of greener alternatives to conventional solvents like toluene (B28343) is being investigated. Ethyl acetate (B1210297), for instance, is considered a more environmentally friendly solvent due to its lower toxicity and biodegradability. google.compolimi.it Research on the synthesis of poly(2-ethyl-2-oxazoline) has demonstrated the successful replacement of hazardous solvents like acetonitrile (B52724) and chlorobenzene (B131634) with ethyl acetate, highlighting its potential as a green solvent in various polymerization and synthesis reactions. chemguide.co.ukgoogle.compolimi.it Another approach is the use of water as a solvent, which is the most environmentally benign option. While the reactants for this compound synthesis have low water solubility, specialized techniques such as phase-transfer catalysis could enable reactions in aqueous systems. nih.gov

The following table summarizes some environmentally benign approaches applicable to the synthesis of this compound:

| Approach | Description | Potential Advantages |

| Alternative Catalysts | Replacement of strong mineral acids (e.g., H₂SO₄) with solid acid catalysts or recyclable metal catalysts (e.g., tin compounds). google.com | Reduced corrosion, easier separation and catalyst recycling, minimized waste. |

| Green Solvents | Utilization of solvents with lower environmental impact, such as ethyl acetate or bio-based solvents. pbworks.compolimi.it | Reduced toxicity and flammability, improved biodegradability, alignment with circular economy principles. |

| Solvent-Free Reactions | Conducting the reaction without a solvent, often at elevated temperatures. | Elimination of solvent waste, potential for higher reaction rates. |

| Water-Based Synthesis | Employing water as the reaction medium, potentially with the aid of surfactants or phase-transfer catalysts. nih.gov | Ultimate green solvent, non-toxic, non-flammable, and inexpensive. |

Atom Economy and E-Factor Analysis in Production Pathways

Green chemistry emphasizes not only the yield of a reaction but also the efficiency with which atoms from the reactants are incorporated into the final product. mdpi.comnih.gov Two key metrics for evaluating this are atom economy and the Environmental Factor (E-Factor). mygreenlab.orgresearchgate.net

Atom Economy

Atom economy, developed by Barry Trost, calculates the percentage of the total mass of reactants that is incorporated into the desired product. masterorganicchemistry.com An ideal reaction has an atom economy of 100%.

For a hypothetical synthesis of this compound via Fischer esterification of 2-butoxybenzoic acid with ethanol (B145695), the reaction would be:

C₁₁H₁₄O₃ + C₂H₅OH → C₁₃H₁₈O₃ + H₂O (2-Butoxybenzoic Acid + Ethanol → this compound + Water)

To calculate the atom economy, we use the molecular weights of the reactants and the desired product.

Theoretical Atom Economy for this compound Synthesis

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Butoxybenzoic Acid | C₁₁H₁₄O₃ | 210.23 |

| Ethanol | C₂H₅OH | 46.07 |

| Total Reactants | 256.30 | |

| This compound | C₁₃H₁₈O₃ | 238.28 |

| Water (Byproduct) | H₂O | 18.02 |

Atom Economy (%) = (Molar Mass of Desired Product / Total Molar Mass of Reactants) x 100 Atom Economy (%) = (238.28 / 256.30) x 100 ≈ 92.97%

This high atom economy is characteristic of addition and certain condensation reactions where the only byproduct is a small molecule like water.

E-Factor

The E-Factor, introduced by Roger Sheldon, provides a broader measure of the environmental impact of a chemical process by considering the total amount of waste generated per kilogram of product. scientificupdate.com

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

The waste includes not only byproducts from the reaction but also unreacted starting materials, solvents, catalyst residues, and any materials used in workup and purification. A lower E-Factor indicates a greener process. For the pharmaceutical industry, E-Factors can be notoriously high, often exceeding 100, due to complex multi-step syntheses and stringent purity requirements. researchgate.netscientificupdate.com

A precise E-Factor for the synthesis of this compound would depend on the specific industrial process, including reaction yield, solvent choice and recovery rates, and purification methods. However, by adopting greener practices such as using recyclable catalysts and solvents, and optimizing reaction conditions to maximize yield, the E-Factor for its production can be significantly minimized.

Photochemical and Chemical Degradation Mechanisms in Controlled Environments

Understanding the degradation of a chemical compound is crucial for assessing its environmental persistence. For this compound, both chemical and photochemical pathways can contribute to its breakdown.

Chemical Degradation: Hydrolysis

The primary chemical degradation pathway for esters like this compound in aqueous environments is hydrolysis. This reaction involves the cleavage of the ester bond to yield the parent carboxylic acid and alcohol. numberanalytics.com Hydrolysis can be catalyzed by both acids and bases. libretexts.org

Under basic conditions (saponification), a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group and forming 2-butoxybenzoic acid, which is subsequently deprotonated by the base to form the carboxylate salt. libretexts.orgyoutube.comquora.com

Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, ethanol is eliminated as a leaving group, and the protonated 2-butoxybenzoic acid is formed, which then loses a proton to regenerate the acid catalyst. libretexts.org

The rate of hydrolysis is influenced by pH and temperature. The presence of the butoxy group at the ortho position may also sterically influence the rate of hydrolysis compared to unsubstituted ethyl benzoate.

Photochemical Degradation

Photochemical degradation, or photolysis, occurs when a molecule absorbs light energy, leading to its decomposition. Aromatic esters can undergo photochemical reactions, although the specific pathways are dependent on the molecular structure and the presence of other substances in the environment. dal.caacs.org

For aromatic esters, one possible photochemical process is the homolytic cleavage of the ester bond upon absorption of UV radiation, which would generate a 2-butoxybenzoyl radical and an ethoxy radical. These highly reactive radical species would then undergo further reactions with other molecules in their vicinity.

Another potential pathway involves photochemical electron transfer, where a photosensitizer in the environment absorbs light and then transfers an electron to the ester, forming a radical anion. libretexts.org This radical anion can then fragment, leading to the cleavage of the ester bond. The efficiency of photolysis can be affected by the presence of other light-absorbing compounds in the environment, which may act as photosensitizers or quenchers. libretexts.org

Biocatalytic Approaches for Synthesis and Transformation, excluding biological activity/safety

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. libretexts.org For the synthesis of esters like this compound, lipases are particularly effective biocatalysts. nih.govnih.gov

Lipases are enzymes that naturally catalyze the hydrolysis of fats and oils. However, in non-aqueous or low-water environments, they can efficiently catalyze the reverse reaction: esterification. polimi.it The use of lipases for ester synthesis offers several advantages over traditional chemical methods:

Mild Reaction Conditions: Enzymatic reactions typically occur at or near room temperature and atmospheric pressure, reducing energy consumption.

High Selectivity: Lipases can exhibit high chemo-, regio-, and enantioselectivity, which can simplify purification processes and reduce the formation of byproducts.

Environmental Benignity: Enzymes are biodegradable and non-toxic catalysts.

The lipase-catalyzed synthesis of this compound would involve the reaction of 2-butoxybenzoic acid with ethanol in the presence of a suitable lipase (B570770), often in an organic solvent to minimize water content and shift the equilibrium towards ester formation. Immobilized lipases, such as Candida antarctica lipase B (Novozym 435), are frequently used as they can be easily recovered and reused, further enhancing the sustainability of the process. nih.gov

The mechanism of lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism. The carboxylic acid first binds to the active site of the lipase, forming an acyl-enzyme intermediate and releasing a molecule of water. The alcohol then binds to the active site and reacts with the acyl-enzyme intermediate to form the ester and regenerate the free enzyme.

Research on the lipase-catalyzed synthesis of other esters, such as various acetylenic fatty acid esters, has demonstrated the feasibility of using a range of lipases for esterification, with varying degrees of efficiency depending on the specific substrates and enzyme source. nih.gov This body of work strongly supports the potential for developing an efficient and green biocatalytic route for the production of this compound.

Future Directions and Emerging Research Avenues for Ethyl 2 Butoxybenzoate Chemistry

Exploration of Novel Reactivity and Functionalization Strategies

Future research will likely move beyond classical esterification and focus on more sophisticated methods to modify the ethyl 2-butoxybenzoate scaffold, enhancing its utility as a versatile building block.

C-H Bond Activation: A paramount goal in modern synthesis is the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules. beilstein-journals.org Research into organocatalytic and transition-metal-catalyzed C-H activation presents a significant opportunity. beilstein-journals.org For this compound, this could enable precise, late-stage modification at several positions. For instance, strategies developed for the β-C-H functionalization of ketones and esters using cationic palladium complexes could be adapted. nih.gov This might allow for the arylation or hydroxylation of the butoxy chain, creating more complex derivatives. Furthermore, methods for ester-directed C-H activation could facilitate ortho-functionalization of the benzene (B151609) ring, a notoriously challenging transformation. rsc.org

"Ester Dance" Reactions: A novel catalytic process, dubbed the "ester dance reaction," has been shown to facilitate the migration of an ester group around an aromatic ring under relatively mild conditions. waseda.jp This aromatic isomerization, inspired by the "halogen dance," could be applied to this compound to synthesize its isomers, such as ethyl 3-butoxybenzoate or ethyl 4-butoxybenzoate, from a single precursor. waseda.jp Such a process would be highly valuable for creating diverse molecular libraries for screening in material science or pharmaceutical development. waseda.jp

Advanced Ether and Ester Synthesis: While traditional methods are robust, new approaches offer milder conditions and greater functional group tolerance. Innovations in the reductive conversion of esters to ethers using reagents like titanium tetrachloride could offer novel transformations. youtube.com Conversely, research into the synthesis of aromatic esters using biocatalysts, such as immobilized lipases, points toward greener production pathways. frontiersin.orgmdpi.com These enzymatic methods can offer high regioselectivity and operate under environmentally benign conditions, aligning with the principles of sustainable chemistry. frontiersin.org

Development of Advanced Computational Models for Predictive Chemistry and Material Design

Computational chemistry is an indispensable tool for accelerating discovery. Future work on this compound and its derivatives will undoubtedly leverage advanced modeling to predict properties and guide experimental efforts.

Quantitative Structure-Property Relationship (QSPR): QSPR models are statistical tools used to predict the properties of molecules based on their structure. Such models have been successfully developed to predict fundamental properties like the melting points of substituted benzenes by correlating them with various descriptors, including those derived from quantum chemistry. acs.org Applying this methodology to a series of alkoxybenzoates, including this compound, could enable the rapid prediction of physical properties like boiling point, viscosity, and solubility, which are crucial for industrial applications.

Quantum Chemical Calculations: Density Functional Theory (DFT) has become a powerful method for investigating molecular geometries, energies, and reaction mechanisms. researchgate.net For alkyl benzoates, quantum chemical calculations have been used to evaluate thermochemical data and understand the energetics of chemical reactions. acs.org Future studies could employ DFT to:

Predict the most likely sites for electrophilic or nucleophilic attack on the this compound molecule, guiding functionalization strategies. libretexts.orgnumberanalytics.com

Model the transition states of potential reactions to understand mechanisms and optimize conditions.

Simulate spectroscopic properties (e.g., NMR, IR) to aid in the characterization of new derivatives. researchgate.net

Assess the stability and electronic properties of potential polymers or liquid crystals incorporating the this compound motif. researchgate.net

The table below illustrates the type of data that can be generated and correlated using computational approaches for a series of related benzoate (B1203000) esters.

| Property | Computational Method | Potential Application for this compound |

| Melting Point | QSPR | Predict solid/liquid state at various temperatures. acs.org |

| Enthalpy of Formation | Quantum Chemistry (e.g., G3MP2) | Assess thermodynamic stability and reaction energetics. rsc.orgrsc.org |

| Reaction Barriers | DFT | Guide the design of new synthetic routes and catalysts. researchgate.net |

| Electronic Properties | DFT | Predict reactivity and potential for use in electronic materials. researchgate.net |

Integration into Emerging Fields such as Flow Chemistry and Automated Synthesis

The shift from batch to continuous manufacturing (flow chemistry) and the use of high-throughput automated systems are revolutionizing chemical synthesis, offering improved safety, consistency, and scalability.

Flow Chemistry: The synthesis of esters, such as propyl benzoate, has been successfully demonstrated using flow chemistry systems. ambeed.com These systems allow for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purity compared to batch processes. A flow process for the Fischer esterification of 2-butoxybenzoic acid with ethanol (B145695) could be developed, potentially using a solid-supported acid catalyst packed into a column to simplify purification. This would enable safer, on-demand production of this compound.

Automated Synthesis: Automated synthesis platforms are capable of performing numerous reactions in parallel, dramatically accelerating the discovery of new compounds and the optimization of reaction conditions. chemspeed.com Such systems have been used for the high-throughput synthesis of 11C-labeled carboxylic acids and esters for applications in positron emission tomography (PET). nih.govnih.gov An automated platform could be programmed to react 2-butoxybenzoyl chloride with a library of different alcohols, rapidly generating a series of 2-butoxybenzoate esters for screening in various applications.

Expanding Applications in Next-Generation Materials and Sustainable Chemical Processes

The unique combination of a flexible butoxy group and a rigid aromatic ester in this compound makes it an intriguing candidate for advanced materials. Furthermore, the push for a circular economy encourages the use of such molecules in sustainable applications.

Liquid Crystals: Alkoxybenzoates are a well-known class of mesogens, the building blocks of liquid crystals. nih.gov Research has shown that molecules like 1,4-phenylene bis(4'-alkoxybenzoates) and naphthalene-2-yl-4-(alkoxy) benzoates form various liquid crystalline phases (nematic and smectic). acs.orgscirp.orgacs.org The structure of this compound, while not a classical rod-like mesogen itself, could be incorporated into more complex dimeric or polymeric structures to tune liquid crystalline properties. Blending it with other mesogenic compounds could also modify phase transition temperatures and other critical characteristics. nih.gov

Polymer Additives and Monomers: Benzoate esters are widely used as plasticizers in polymer formulations, enhancing flexibility and durability in materials like polysulfides, acrylics, and polyurethanes. google.comchempoint.com this compound could be investigated as a specialty plasticizer. Moreover, its structure is reminiscent of monomers used in high-performance polymers. Recent research has focused on creating bio-based poly(ether-ester)s from renewable aromatic compounds derived from sources like vanillin. mdpi.com These materials show promise as sustainable alternatives to conventional plastics like PET, with tunable thermal properties and enhanced biodegradability. mdpi.com this compound could serve as a model compound or be chemically modified to be integrated into such sustainable polymer backbones.

Sustainable Solvents and Fragrances: Butyl benzoate is used as a solvent for cellulose (B213188) ethers and as a fragrance ingredient. nih.gov this compound could find similar applications. As industries move toward greener chemicals, the biodegradability and toxicological profile of such solvents and additives become critical. Future research could focus on evaluating the environmental footprint of this compound and exploring its synthesis from bio-based precursors (e.g., bio-ethanol and bio-derived butanol) to enhance its sustainability credentials, similar to the efforts seen for ethyl acetate (B1210297). acs.org

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Ethyl 2-butoxybenzoate, and what factors influence reaction yield?

- Methodology : this compound is synthesized via esterification of 2-butoxybenzoic acid with ethanol using an acid catalyst (e.g., sulfuric acid) under reflux. Key factors affecting yield include reaction temperature (optimized between 80–100°C), molar ratios of reactants (typically 1:1.2 acid-to-alcohol), and catalyst concentration (1–5% w/w). Post-synthesis purification via fractional distillation or column chromatography is recommended .

- Data Reference :

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₃H₁₈O₃ | |

| Molecular weight | 222.28 g/mol |

Q. How can researchers characterize the physicochemical properties of this compound using spectroscopic techniques?

- Methodology :

- 1H/13C NMR : Identify ester carbonyl (δ ~165–175 ppm in 13C) and aromatic protons (δ ~6.5–8.0 ppm in 1H). The butoxy chain’s protons appear as a triplet (δ ~1.0–1.5 ppm) and quartet (δ ~3.5–4.0 ppm) .

- IR Spectroscopy : Detect ester C=O stretch (~1720 cm⁻¹) and aromatic C-H bends (~700–900 cm⁻¹) .

- GC-MS : Confirm molecular ion peak at m/z 222 and fragmentation patterns (e.g., loss of ethoxy group).

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Guidelines :

- Use PPE (gloves, goggles) to avoid skin/eye contact. No specific MSDS is available, but general benzoate ester protocols apply: avoid inhalation and ensure ventilation.

- First aid for exposure: Rinse skin with water; if ingested, seek medical attention. Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How can researchers design experiments to investigate the hydrolysis kinetics of this compound under varying pH conditions?

- Experimental Design :

- Prepare buffered solutions (pH 2–12) and monitor hydrolysis via HPLC or UV-Vis spectroscopy (tracking ester bond cleavage at 240–260 nm).

- Use pseudo-first-order kinetics models. Variables: temperature (25–60°C), ionic strength. Compare results with computational predictions (e.g., DFT for transition-state analysis) .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the stability of this compound?

- Methodology :

- Validate computational models (e.g., ReaxFF or Gaussian) against experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

- Reconcile discrepancies by adjusting solvent-effect parameters in simulations or verifying experimental conditions (e.g., purity of samples) .

Q. What methodologies are recommended for studying the intermolecular interactions of this compound in solvent systems using advanced analytical techniques?

- Approach :

- X-ray Crystallography : Resolve crystal structure to analyze packing motifs.

- Dynamic Light Scattering (DLS) : Assess aggregation behavior in polar/nonpolar solvents.

- NMR Titration : Measure binding constants with host molecules (e.g., cyclodextrins) to study inclusion complexes .

Data Contradiction Analysis

- Example : Conflicting solubility data in water (<0.1 mg/mL predicted vs. 0.5 mg/mL observed).

- Resolution : Verify experimental conditions (temperature, purity) and computational solubility parameters (e.g., Hansen solubility model). Cross-check with HPLC-derived solubility profiles .

Ethical and Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.